molecular formula C17H20N2O2S B454022 N'-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

N'-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B454022
M. Wt: 316.4g/mol
InChI Key: GCSRCTJPEZPJIK-NBVRZTHBSA-N
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Description

N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that features a unique combination of furan, benzothiophene, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation of 5-methylfurfural with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group in the carbohydrazide moiety can be reduced to form corresponding alcohols.

    Substitution: The furan and benzothiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbohydrazide moiety may produce alcohol derivatives.

Scientific Research Applications

N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]hydroxylamine
  • Bis(5-methylfuran-2-yl)methane
  • 5-methylfurfuryl alcohol

Uniqueness

Compared to similar compounds, N’-[(1E)-1-(5-methylfuran-2-yl)propylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide stands out due to its unique combination of furan, benzothiophene, and carbohydrazide moieties. This structural diversity imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4g/mol

IUPAC Name

N-[(E)-1-(5-methylfuran-2-yl)propylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C17H20N2O2S/c1-3-14(15-9-8-11(2)21-15)18-19-17(20)13-10-22-16-7-5-4-6-12(13)16/h8-10H,3-7H2,1-2H3,(H,19,20)/b18-14+

InChI Key

GCSRCTJPEZPJIK-NBVRZTHBSA-N

Isomeric SMILES

CC/C(=N\NC(=O)C1=CSC2=C1CCCC2)/C3=CC=C(O3)C

SMILES

CCC(=NNC(=O)C1=CSC2=C1CCCC2)C3=CC=C(O3)C

Canonical SMILES

CCC(=NNC(=O)C1=CSC2=C1CCCC2)C3=CC=C(O3)C

Origin of Product

United States

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